molecular formula C12H9N3 B8404551 2-Phenylpyrazolo[1,5-a]pyrimidine

2-Phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B8404551
M. Wt: 195.22 g/mol
InChI Key: MSHNHOICWAJBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpyrazolo[1,5-a]pyrimidine is a privileged chemical scaffold in medicinal chemistry, recognized for its significant potential in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . As a fused bicyclic heterocycle, its rigid, planar structure serves as an ideal core for designing molecules that can selectively inhibit key enzymes dysregulated in cancers . This compound and its derivatives are actively investigated for their ability to disrupt oncogenic signaling pathways by targeting kinases such as EGFR, B-Raf, MEK, and CK2, which are frequently implicated in non-small cell lung cancer (NSCLC), melanoma, and other malignancies . Beyond its prominent role in oncology, the this compound pharmacophore exhibits a wide spectrum of biological activities. Research indicates its applicability as a ligand for the Peripheral Benzodiazepine Receptor (PBR), making it a valuable tool for neurobiological studies . Historically, derivatives of this core structure have also demonstrated promising antipyretic, hypothermizing, and anti-inflammatory properties . The versatility of this scaffold is further evidenced by its presence in compounds studied as anxiolytics, antiviral agents, and antimetabolites, underscoring its value across multiple therapeutic areas . The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization at multiple positions, enabling detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . Common synthetic strategies to access this scaffold include cyclization, condensation, and multi-component reactions, often employing 3 or 5-aminopyrazoles as key precursors . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-12-13-7-4-8-15(12)14-11/h1-9H

InChI Key

MSHNHOICWAJBCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including 2-phenyl derivatives, has been extensively studied for its anticancer properties. Research indicates that compounds derived from this scaffold exhibit potent activity against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant growth inhibition in breast cancer cell lines (MDA-MB-231) when subjected to MTT assays, indicating their potential as anticancer agents .

Antitubercular Properties

High-throughput screening has identified 2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead compound against Mycobacterium tuberculosis. This compound exhibited low cytotoxicity and effective action against the bacteria within macrophages. The mechanism of action was distinct from traditional tuberculosis treatments, highlighting the potential for developing new therapeutic strategies .

Anti-inflammatory Effects

Research has also indicated that derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine possess anti-inflammatory properties. For example, modifications to the parent compound have led to the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity. These compounds showed a better therapeutic index compared to established NSAIDs like phenylbutazone and indomethacin .

Antiviral Activity

The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing effectiveness against viral infections. Their ability to inhibit viral replication positions them as candidates for further development in antiviral therapies .

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods:

  • Halogenation Reactions : Recent studies have reported regioselective halogenation techniques that allow for the functionalization of the pyrazolo[1,5-a]pyrimidine core at specific positions (e.g., C3). These reactions have yielded high product yields (up to 95%) and demonstrate excellent compatibility with different substituents on the phenyl ring .
  • Copper-Catalyzed Synthesis : This method has been highlighted for its efficiency in creating diverse pyrazolo[1,5-a]pyrimidine derivatives while maintaining high yields and purity .

Material Science Applications

In addition to medicinal applications, this compound exhibits promising properties in material sciences:

  • Optical Applications : The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable candidates for use in optical materials. Their ability to act as fluorophores opens avenues for applications in sensors and imaging technologies .
  • Chemosensors : The capacity of these compounds to interact with various analytes suggests their utility in developing chemosensors for environmental monitoring and biomedical applications .

Case Studies

StudyFindingsApplications
High-throughput screening of antitubercular agentsIdentified 2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a lead compoundPotential treatment for tuberculosis
Synthesis of anti-inflammatory derivativesDeveloped NSAIDs with improved therapeutic indicesPain relief without ulcerogenic side effects
Anticancer activity evaluationDemonstrated significant growth inhibition in MDA-MB-231 cellsCancer therapy development
Optical property assessmentExplored photophysical characteristics for sensor applicationsDevelopment of advanced materials

Chemical Reactions Analysis

Halogenation Reactions

2-Phenylpyrazolo[1,5-a]pyrimidine undergoes regioselective halogenation at the C3 position under oxidative conditions. This reaction is critical for introducing halogens, which serve as handles for further functionalization.

Substituent Reagent Conditions Product Yield Ref
H (Parent)KI, PIDA, H₂ORT, 3 h3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine87%
p-Cl-C₆H₄KBr, PIDA, H₂ORT, 3 h3-Bromo-2-methyl-7-(p-chlorophenyl) derivative92%
p-OMe-C₆H₄KCl, PIDA, H₂ORT, 3 h3-Chloro-2-methyl-7-(p-methoxyphenyl) derivative78%

Key Findings :

  • Regioselectivity : Halogens exclusively occupy the C3 position due to electron-rich aromaticity at this site .

  • Mechanism : Electrophilic halogenation via hypohalite intermediates generated by PIDA-halide ligand exchange .

  • Scope : Tolerates electron-donating (-OMe, -Me) and withdrawing (-Cl, -Br) groups on the phenyl ring .

Electrochemical Selenylation

Radical cross-coupling enables C3–H bond selenylation under mild electrochemical conditions.

Substituent Reagent Conditions Product Yield Ref
H (Parent)Ph₂Se₂, TBABF₄, graphiteUndivided cell, RT, 6 h3-Phenylseleno-2-methyl-7-phenyl derivative86%
p-CN-C₆H₄(p-CN-Ph)₂Se₂, TBABF₄Undivided cell, RT, 6 h3-(p-Cyanophenylseleno) derivative92%

Key Findings :

  • Efficiency : Reactions complete within 6 hours at room temperature without external oxidants .

  • Substrate Compatibility : High yields with electron-deficient (e.g., -CN) and halogenated aryl groups .

Nucleophilic Substitution at C7

The C7 position participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Reagent Conditions Product Yield Ref
NH₃ (gas)EtOH, reflux, 12 h7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine68%
CH₃ONaMeOH, 80°C, 8 h7-Methoxy-2-phenylpyrazolo[1,5-a]pyrimidine75%

Mechanistic Insight :

  • The C7 position is activated for NAS due to electron withdrawal by the pyrimidine ring .

  • Amino and alkoxy groups enhance solubility for downstream biological applications .

Alkylation and Arylation

Palladium-catalyzed cross-coupling introduces alkyl/aryl groups at C5.

Reagent Catalyst Conditions Product Yield Ref
PhB(OH)₂Pd(OAc)₂, SPhosDMF, 100°C, 24 h5-Phenyl-2-phenylpyrazolo[1,5-a]pyrimidine82%
CH₂=CHCH₂SnBu₃Pd(PPh₃)₄Toluene, 110°C, 12 h5-Allyl-2-phenylpyrazolo[1,5-a]pyrimidine74%

Applications :

  • Allyl and aryl groups improve binding affinity in kinase inhibitors .

Cyclization to Fused Heterocycles

This compound serves as a precursor for polycyclic systems via intramolecular cyclization.

Reagent Conditions Product Yield Ref
PhCOClNEt₃, CH₂Cl₂, RTPyrazolo[1,5-a]pyrimido[4,5-b]quinoline65%
H₂NCH₂CH₂NH₂EtOH, reflux, 6 hPyrazolo[1,5-a]pyrimido[2,3-c]pyridazine58%

Significance :

  • Fused systems exhibit enhanced π-stacking, beneficial for material science applications .

Biological Activity Modulation

Functionalization at C3 and C7 directly impacts pharmacological properties:

Derivative Biological Activity IC₅₀/EC₅₀ Ref
3-Iodo-7-methoxy derivativePDE2 inhibition1.82 µM
4-Ethyl-4,7-dihydro-2-phenyl derivativeAntiinflammatory (COX-2 inhibition)15 mg/kg

Comparison with Similar Compounds

Key Findings:

  • C2 Aryl Groups : Electron-withdrawing groups (e.g., 4-fluoro in 6p ) reduce cytotoxicity compared to electron-donating groups (e.g., trimethoxy in 6m ) .
  • C7 Modifications : Morpholine at C7 enhances isoform selectivity for PI3Kδ, critical for inflammatory disease treatment .
  • C3 Flexibility : Acetamide derivatives at C3 enable 3D-QSAR optimization for PBR ligands, with steric and electronic factors dictating binding affinity .

Kinase Inhibition Profiles

Pyrazolo[1,5-a]pyrimidines exhibit broad kinase inhibitory activity, but selectivity varies with substitution patterns:

  • EGFR Inhibition : Derivatives with hydrophobic C2 substituents (e.g., phenyl, 4-fluorophenyl) bind competitively to the ATP pocket, inhibiting autophosphorylation (IC50 = 50–100 nM) .
  • HER2 Inhibition : Glycohybrids with triazole-linked pyrazolo[1,5-a]pyrimidine cores show antiproliferative effects via HER2 kinase domain interactions (docking scores: −9.2 to −10.1 kcal/mol) .
  • ERK Inhibition : Sulfonamide-bearing derivatives (e.g., compound 22 ) exhibit ERK1/2 inhibition (IC50 = 120 nM), leveraging C7 sulfonyl groups for enhanced solubility and target engagement .

Q & A

Q. What are the common synthetic strategies for preparing 2-phenylpyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves cyclocondensation reactions between 5-aminopyrazole derivatives and β-ketoesters or enaminones. For example, a one-pot regioselective method uses a catalyst-assisted three-component reaction of hydrazines, β-enaminones, and amidines under reflux conditions in ethanol or acetic acid. Structural confirmation is achieved via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry .

Q. How can structural characterization of this compound derivatives be optimized?

High-resolution mass spectrometry (HRMS) and 2D-NMR techniques (e.g., COSY, HSQC) are critical for resolving complex substitution patterns. For example, 1H^1 \text{H}-NMR chemical shifts between δ 6.5–8.5 ppm typically indicate aromatic protons, while methyl groups on the pyrimidine ring appear at δ 2.1–2.5 ppm. X-ray crystallography is recommended for unambiguous confirmation of regiochemistry .

Q. What safety protocols are essential when handling this compound derivatives?

Lab safety measures include:

  • Use of nitrile gloves, fume hoods, and protective eyewear to avoid skin/eye contact.
  • Storage in airtight containers under inert gas to prevent oxidation.
  • Waste disposal via certified biohazard services due to potential mutagenicity .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved in 2-phenylpyrazolo[1,5-a]pyrimidines?

Hypervalent iodine reagents (e.g., PhI(OAc)2_2) enable regioselective halogenation at the C3 position. Electron-donating groups on the phenyl ring enhance reactivity, yielding iodinated derivatives (83–95% efficiency). Computational DFT studies suggest that the C3 site is more electrophilic due to resonance stabilization of the transition state .

Q. What mechanistic insights explain the anticancer activity of anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates?

These conjugates induce p53 activation in cervical cancer cells by promoting nuclear translocation of p53 and upregulating pro-apoptotic genes (BAX, p21). Cell cycle arrest (G1 or G2/M phase) is mediated via inhibition of E6 oncoprotein, which normally degrades p53. Immunoblotting and RT-PCR are used to validate mitochondrial apoptosis pathways .

Q. How do photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives compare to BODIPY fluorophores?

Substitution at position 7 with electron-donating groups (e.g., –OMe) improves molar absorptivity (ε = 20,593 M1^{-1}cm1^{-1}) and quantum yield (ΦF_F = 0.97). Unlike BODIPYs, pyrazolo[1,5-a]pyrimidines exhibit tunable emission (λem_{\text{em}} = 450–600 nm) with higher atom economy (RME = 40–53% vs. BODIPY’s 1.31–17.9%) .

Q. What computational methods predict the pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidine derivatives?

ADMET predictions using SwissADME or ADMETLab 2.0 assess bioavailability (Lipinski’s rule of five), blood-brain barrier penetration, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) identifies binding affinities for targets like CDK2 or COX-2. For example, 6,7-dimethyl derivatives show COX-2 selectivity (IC50_{50} = 0.8 nM) via hydrophobic interactions with Val523 and Ser530 .

Q. How can synthetic byproducts or isomers be minimized during pyrazolo[1,5-a]pyrimidine synthesis?

Microwave-assisted synthesis reduces reaction time (15–30 min vs. 5–12 h) and minimizes side products. Solvent choice is critical: DMF favors cyclization, while ethanol reduces dimerization. Column chromatography with silica gel (hexane:EtOAc 4:1) separates regioisomers .

Methodological Resources

  • Key Synthetic Procedures : [2, 7, 12]
  • Biological Assays : [3, 20]
  • Computational Tools : [10, 21]

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